molecular formula C7H6Cl4Si B1580949 4-(Chloromethyl)phenyltrichlorosilane CAS No. 13688-90-9

4-(Chloromethyl)phenyltrichlorosilane

Cat. No. B1580949
CAS RN: 13688-90-9
M. Wt: 260 g/mol
InChI Key: YBYBQFPZMKPGPJ-UHFFFAOYSA-N
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Description

4-(Chloromethyl)phenyltrichlorosilane is a chemical compound used as a pharmaceutical intermediate . Its molecular formula is C7H6Cl4Si .


Synthesis Analysis

Nanostructures of 4-(Chloromethyl)phenyltrichlorosilane (CMPS) were used as a foundation to attach and grow heterostructures of porphyrins and organosilanes . A protocol was developed with particle lithography using steps of immersion in organosilane solutions to selectively passivate the surface of Si(111) with octadecyltrichlorosilane (OTS). Nanostructures of CMPS formed within the nanoholes, to furnish spatially selective sites for binding porphyrins .


Molecular Structure Analysis

The molecular structure of 4-(Chloromethyl)phenyltrichlorosilane is represented by the formula C7H6Cl4Si .


Chemical Reactions Analysis

The nanostructures of 4-(Chloromethyl)phenyltrichlorosilane were used as a foundation to attach and grow heterostructures of porphyrins and organosilanes . The attachment of porphyrins was evidenced by increases in the height and width of the CMPS nanopatterns .


Physical And Chemical Properties Analysis

4-(Chloromethyl)phenyltrichlorosilane reacts with water . It should be stored under dry inert gas in a dry and well-ventilated place. It is sensitive to moisture and is incompatible with oxidizing agents and bases .

Mechanism of Action

Target of Action

4-(Chloromethyl)phenyltrichlorosilane, also known as Trichloro(4-(chloromethyl)phenyl)silane, is a type of organosilicon compoundIt is known to react with various compounds such as hydrogen, oxygen, and amines .

Biochemical Pathways

It is used in organic synthesis reactions, such as the ruthenium-catalyzed hydrogen transfer reaction and the suzuki coupling reaction . These reactions involve complex biochemical pathways that can have downstream effects on various biological processes.

Pharmacokinetics

It is known that the compound reacts with water , which could potentially affect its bioavailability.

Result of Action

It is known to be used as a cross-linking agent for silicone rubber, improving its elasticity and heat resistance . This suggests that it can cause significant changes in the properties of the materials it interacts with.

Action Environment

The action of 4-(Chloromethyl)phenyltrichlorosilane can be influenced by environmental factors. For instance, it reacts violently with water , and it decomposes at high temperatures . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the presence of water and the temperature of the environment.

Safety and Hazards

4-(Chloromethyl)phenyltrichlorosilane is combustible and causes severe skin burns and eye damage. It may cause respiratory irritation . It should be handled with care, avoiding contact with skin, eyes, and clothing. It should be kept away from heat and sources of ignition .

Future Directions

The future directions of 4-(Chloromethyl)phenyltrichlorosilane research involve its use in the construction of porphyrin heterostructures . The properties of porphyrins change inherently as a result of differences in macromolecular substituents, surface bonding mechanisms, surface orientation, and coordinated metals . This makes 4-(Chloromethyl)phenyltrichlorosilane an area of active investigation .

properties

IUPAC Name

trichloro-[4-(chloromethyl)phenyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl4Si/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBYBQFPZMKPGPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3065584
Record name Trichloro(4-(chloromethyl)phenyl)silane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)phenyltrichlorosilane

CAS RN

13688-90-9
Record name Trichloro[4-(chloromethyl)phenyl]silane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13688-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(chloromethyl)-4-(trichlorosilyl)-
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Record name Benzene, 1-(chloromethyl)-4-(trichlorosilyl)-
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Record name Trichloro(4-(chloromethyl)phenyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3065584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trichloro[4-(chloromethyl)phenyl]silane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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